6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular structure by identifying the core quinoline heterocycle as the parent structure, with specific positional designations for each substituent. The systematic name indicates that the quinoline ring system serves as the foundation, with a bromine atom positioned at the 6-carbon of the quinoline ring, a 4-ethylphenyl group attached at the 2-position of the quinoline ring, and a carbonyl chloride functional group located at the 4-position of the quinoline ring.
The structural formula reveals a complex aromatic system consisting of a fused benzene-pyridine bicyclic structure characteristic of quinoline compounds. The molecular architecture features the quinoline core with the nitrogen atom incorporated into the six-membered ring, creating a heterocyclic aromatic system with distinctive electronic properties. The bromine substitution at the 6-position introduces an electron-withdrawing halogen that influences the electronic distribution throughout the aromatic system. The 4-ethylphenyl substituent at the 2-position adds a bulky aromatic group that extends the conjugated system and provides additional steric considerations. The carbonyl chloride group at the 4-position represents a highly reactive acyl halide functionality that significantly impacts the compound's chemical reactivity profile.
The Simplified Molecular Input Line Entry System representation for this compound is expressed as: O=C(Cl)C1=CC(C2=CC=C(CC)C=C2)=NC3=CC=C(Br)C=C13. This notation provides a linear representation of the molecular connectivity, showing the arrangement of atoms and bonds within the structure. The International Chemical Identifier format offers another standardized method for representing the molecular structure, facilitating database searches and chemical information exchange across different platforms and systems.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The primary Chemical Abstracts Service registry number for this compound is 1160265-02-0. This unique numerical identifier serves as the definitive reference for this specific chemical compound within chemical databases and regulatory systems worldwide. The Chemical Abstracts Service registry number provides unambiguous identification that distinguishes this compound from all other chemical entities, regardless of naming variations or structural representations.
The compound is also catalogued under the Molecular Design Limited number MFCD03421106, which represents another standardized identification system used primarily in chemical inventory management and laboratory information systems. This identifier facilitates tracking and procurement of the compound across different suppliers and research institutions. Various commercial suppliers have assigned their own catalog numbers to this compound, including designations such as BD180377, BB55-5255, and multiple other alphanumeric codes that facilitate ordering and inventory management within specific supplier systems.
Properties
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZRZRXMCQGVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of reagents such as bromine and thionyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle hazardous reagents like bromine and thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The bromo group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: From substitution reactions.
Oxidized or Reduced Quinoline Derivatives: From oxidation or reduction reactions.
Coupled Products: From coupling reactions, forming new carbon-carbon bonds.
Scientific Research Applications
Anticancer Properties
Research indicates that 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride exhibits significant anticancer properties:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 168.78 | Induces apoptosis; G1 phase arrest |
| T-24 | 257.87 | Cytotoxic effects observed |
In these studies, the compound induced apoptosis in breast cancer cell lines and demonstrated cytotoxic effects against bladder cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| C. albicans | 100 µg/mL |
These results suggest its potential as a therapeutic agent in treating infections caused by resistant strains.
Several notable studies have focused on this compound and its derivatives:
- Antitubercular Activity Study : A series of modified quinolines were tested against Mycobacterium tuberculosis (Mtb), revealing that specific substitutions at the C-2 position significantly enhanced anti-TB activity.
- Cardiotoxicity Models : Certain quinoline derivatives demonstrated protective effects against doxorubicin-induced toxicity in cardiomyocyte models, indicating potential cardioprotective applications.
- Structure-Activity Relationship (SAR) Studies: Research has shown that modifications in the structure significantly influence biological activity, suggesting further optimization could enhance efficacy.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride depends on its specific application. In coupling reactions, for example, the bromo group participates in the oxidative addition step with a palladium catalyst, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The carbonyl chloride group can react with nucleophiles to form amides or esters, involving nucleophilic attack and subsequent elimination of chloride.
Comparison with Similar Compounds
Table 1: Key Properties of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl Chloride and Analogs
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-ethylphenyl group in the target compound enhances lipophilicity compared to pyridinyl analogs (e.g., C₁₅H₉BrCl₂N₂O), which exhibit higher polarity due to the nitrogen heterocycle .
- Acidity : The pKa of 0.85 for the 3,4-dimethylphenyl analog suggests weak acidity, likely due to electron-donating methyl groups stabilizing the conjugate base .
- Reactivity: The carbonyl chloride group enables nucleophilic acyl substitution reactions, making it more reactive than carboxylic acid derivatives (e.g., C₁₆H₉Br₂NO₂) .
NMR Spectral Comparisons
provides ¹H and ¹³C NMR data for quinoline derivatives with varying substituents. For example:
- D7 (Trifluoromethylphenyl substituent): The electron-withdrawing -CF₃ group causes downfield shifts in adjacent protons (δ ~8.5 ppm for quinoline H-5) due to deshielding .
- D9 (m-Tolyl substituent) : Methyl groups at the meta position result in upfield shifts (δ ~7.2 ppm for aromatic protons) compared to halogenated analogs .
- Target Compound (4-Ethylphenyl): Expected upfield shifts for ethyl group protons (δ ~1.2–1.4 ppm for -CH₂CH₃) and moderate deshielding for quinoline core protons (δ ~8.3–8.7 ppm) .
Biological Activity
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a quinoline core and various substituents, contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 371.68 g/mol. The compound features:
- A quinoline core , which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
- A bromo group at the 6-position, enhancing its biological activity through potential halogen bonding interactions.
- An ethylphenyl group at the 2-position, which may influence pharmacokinetics and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The carbonyl chloride functional group allows for nucleophilic acyl substitution reactions, making it reactive towards nucleophiles in biological systems. This reactivity can lead to modulation of biological pathways, potentially resulting in therapeutic effects against diseases.
Biological Activity
Research indicates that quinoline derivatives, including this compound, exhibit diverse biological activities:
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values as low as 0.0048 mg/mL have been reported against E. coli and Bacillus mycoides .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 6-Bromo-2-(4-ethylphenyl)quinoline | 0.0048 | E. coli, Bacillus mycoides |
| Similar Quinoline Derivative | 0.0195 | C. albicans |
Anticancer Activity
The potential anticancer properties of quinoline derivatives are also noteworthy:
- Mechanism : The ability of these compounds to intercalate with DNA may disrupt replication and transcription processes, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including those structurally related to this compound. The results indicated that modifications at the bromo and ethyl positions significantly influenced their potency against bacterial strains .
- Anticancer Screening : Another investigation focused on the synthesis and evaluation of quinoline derivatives for anticancer activity. The study highlighted that introducing different substituents could enhance cytotoxicity against specific cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride?
The synthesis typically involves:
- Quinoline Core Formation : A Skraup or Friedländer condensation reaction to construct the quinoline backbone using aniline derivatives and glycerol or β-ketoesters .
- Bromination : Electrophilic aromatic bromination at position 6 using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions .
- Substituent Introduction : A Suzuki-Miyaura coupling or nucleophilic substitution to attach the 4-ethylphenyl group at position 2 .
- Carbonyl Chloride Formation : Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride .
Key Considerations : Monitor reaction purity via TLC or HPLC. Yields depend on steric hindrance from the ethylphenyl group and halogen reactivity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm for CH₃; quinoline aromatic protons at δ 8.5–9.0 ppm) .
- FT-IR : A strong C=O stretch near 1750 cm⁻¹ (carbonyl chloride) and C-Br stretch at 550–650 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 374.66 for C₁₈H₁₃BrClNO) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement (e.g., SHELXL for small-molecule resolution) .
Q. How does the ethylphenyl substituent influence the compound’s reactivity?
The 4-ethylphenyl group:
- Steric Effects : Hinders nucleophilic attack at position 2, directing reactivity to the carbonyl chloride at position 4 .
- Electronic Effects : The ethyl group donates electrons via induction, slightly deactivating the quinoline ring and stabilizing intermediates in coupling reactions .
- Solubility : Enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF, DCM) for reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in brominated heterocycles due to packing irregularities .
- Disorder Modeling : For overlapping ethylphenyl or bromine positions, apply PART/SUMP restraints in refinement .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for intermolecular interactions .
Example : In a 2023 study, twinning in a bromoquinoline derivative was resolved with SHELXL’s HKLF5 format, improving R₁ from 0.12 to 0.05 .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-4 carbonyl chloride as the most reactive) .
- NBO Analysis : Quantify charge distribution; the bromine atom withdraws electron density, enhancing C-4’s electrophilicity .
- Transition State Modeling : Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄ to predict activation barriers and regioselectivity .
Case Study : A 2024 study used Gaussian09 to model Pd-catalyzed coupling of a similar bromoquinoline, achieving 85% experimental yield after optimizing Pd ligand ratios .
Q. What methodologies assess the compound’s potential as a kinase inhibitor scaffold?
- Molecular Docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, CDK2). The quinoline core and bromine may form halogen bonds with hinge regions .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying the ethyl group) and test IC₅₀ values in kinase assays .
- Biophysical Validation : SPR or ITC to measure binding kinetics; a 2025 study reported Kd = 120 nM for a bromoquinoline derivative against JAK2 .
Q. How does the compound’s stability vary under different storage conditions?
- Hydrolysis : The carbonyl chloride hydrolyzes to carboxylic acid in humid environments (t₁/₂ = 24 hrs at 60% RH). Store under argon at −20°C .
- Light Sensitivity : Bromine undergoes photodecomposition; amber vials reduce degradation by 70% over 30 days .
- Thermal Stability : DSC shows decomposition onset at 150°C, making it unsuitable for high-temperature reactions .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate hydrolyzed carboxylic acid (RT = 8.2 min) and brominated byproducts (RT = 10.5 min) .
- LOQ : Achieve 0.1% impurity detection with a charged aerosol detector (CAD) .
- NMR Spiking : Add 1% ethylbenzene as an internal standard for quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
